1,4-恶杂环己烷-6-醇

描述

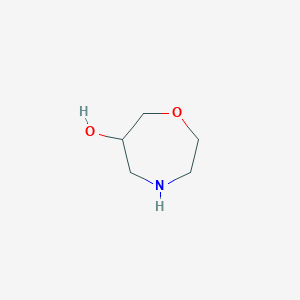

“1,4-Oxazepan-6-ol” is a chemical compound with the molecular formula C5H11NO2 . It is also known by its IUPAC name “1,4-oxazepan-6-ol” and has a molecular weight of 117.15 . It is available in two forms: as a colorless liquid and as a hydrochloride salt .

Synthesis Analysis

The synthesis of “1,4-Oxazepan-6-ol” involves several steps. One common method involves the reaction of diethylene glycol with chloroacetonitrile to form 6-chloromethyl-1,4-oxazepane. This intermediate is then reacted with sodium hydroxide to obtain 1,4-oxazepan-6-ol.

Molecular Structure Analysis

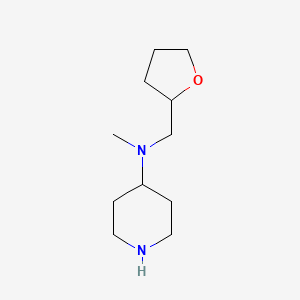

The molecular structure of “1,4-Oxazepan-6-ol” is characterized by an oxazepane ring, which is a seven-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and five carbon atoms . The hydroxyl group is attached to the 6th carbon atom in the ring .

Physical and Chemical Properties Analysis

“1,4-Oxazepan-6-ol” has a density of 1.1±0.1 g/cm³, a boiling point of 246.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 29.6±0.3 cm³, a polar surface area of 41 Ų, and a molar volume of 108.3±3.0 cm³ .

科学研究应用

聚合物合成

1,4-恶杂环己烷-6-醇及其衍生物在聚合物合成领域受到积极的研究。例如,聚(酯酰胺)(PEA) 是通过 N-酰基-1,4-恶杂环己烷-7-酮单体的有机催化开环聚合合成的,表明了作为聚(2-恶唑啉)生物可降解替代品的潜力 (Wang 和 Hadjichristidis,2020)。

杂环合成

该化合物用于合成杂环,如 1,4-恶杂环庚烯和 1,3-恶杂环己烯,如使用膦介导的一炔与 2-叠氮醇的串联反应的研究中所示。该方法为在温和条件下制备合成上有用且生物活性高的杂环提供了一条有希望的途径 (François-Endelmond 等人,2010)。

抗癌研究

在抗癌研究中,已经合成了与阿扎异艾瑞宁和异蔻宁相关的新的恶杂环庚烯,对人癌细胞系表现出纳摩级的细胞毒性。其中一种化合物恶杂环庚烯-9-醇对癌细胞中微管装配和细胞周期停滞表现出显着的抑制作用 (Khelifi 等人,2020)。

新型衍生物的合成

已经开发了从 N-炔丙基胺构建 1,4-恶杂环己烷的新方法,展示了 1,4-恶杂环己烷-6-醇在合成各种 N-杂环中的多功能性。这些方法提供了高原子经济性和更短的合成路线,为有机化学领域做出了贡献 (Vessally 等人,2016)。

对映选择性合成

已经探索了使用硒环官能化技术合成对映纯的 1,4-恶杂环己烷衍生物。这种方法展示了 1,4-恶杂环己烷-6-醇在生产立体化学明确的化合物中的潜力,这在药物合成中至关重要 (Nieto 等人,2015)。

安全和危害

“1,4-Oxazepan-6-ol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Mode of Action

These are the main inhibitory neurotransmitter receptors in the mammalian brain .

Biochemical Pathways

. More research is needed to elucidate the compound’s effects on biochemical pathways.

Pharmacokinetics

It has a volume of distribution of 0.6 to 2 L/kg and undergoes hepatic glucuronide conjugation to produce a single, major inactive metabolite . Oxazepam is excreted in the urine as an inactive glucuronide conjugate .

Result of Action

The molecular and cellular effects of 1,4-Oxazepan-6-ol’s action are currently unknown

Action Environment

. More research is needed to determine how factors such as temperature, pH, and the presence of other substances might affect the compound’s action.

属性

IUPAC Name |

1,4-oxazepan-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQUDIYIICBQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B3168943.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)

![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)

![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)